REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[O:10][C:9](C(OCC)=O)=[C:8]([OH:16])[C:5]2=[N:6][CH:7]=1.Cl.C([O-])(O)=O.[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]2[O:10][CH2:9][C:8](=[O:16])[C:5]2=[N:6][CH:7]=1 |f:2.3|
|
Name
|
ethyl 6-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
|
Quantity
|
154 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=NC1)C(=C(O2)C(=O)OCC)O
|
Name
|
|
Quantity
|
3.87 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 110° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the cooled brown solution was added some ice
|
Type
|
EXTRACTION
|
Details
|
Then the aqueous layer was extracted thrice with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography with dichloromethane toster) with CH2Cl2
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC1)C(CO2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 466 μmol | |
AMOUNT: MASS | 79 mg | |
YIELD: PERCENTYIELD | 73.1% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |